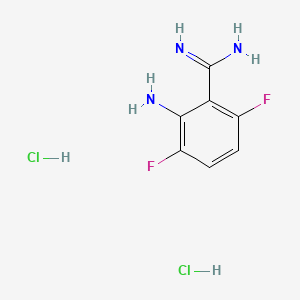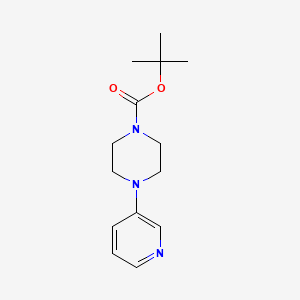
叔丁基4-(吡啶-3-基)哌嗪-1-羧酸酯
概述
描述
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate is an organic chemical synthesis intermediate . It is an intermediate in the commercial development of palbociclib, a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6, which is developed for the treatment of ER-positive and HER2-negative breast cancer .
Synthesis Analysis
The synthesis of Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate involves the dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol . The reaction is stirred with an H2 balloon for 3 hours .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate is C14H22N4O2 . The InChI code is RMULRXHUNOVPEI-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of palbociclib . It can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.35 . It has a predicted boiling point of 454.1±45.0 °C . The compound is slightly soluble in DMSO and very slightly soluble in methanol . It is sensitive to air .科学研究应用
抗结核活性
叔丁基4-(吡啶-3-基)哌嗪-1-羧酸酯: 已经被研究了其抗结核特性。研究人员设计并合成了该化合物的新型衍生物,评估了其对结核分枝杆菌H37Ra的疗效。值得注意的是,几种化合物表现出显著活性,IC50值范围为1.35至2.18 μM。 这些有希望的结果表明其在结核病治疗中的潜在应用 .
有机合成中间体
该化合物是用于有机化学合成的中间体。 具体而言,它已被用于合成各种有机化合物,包括酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮 .
生物活性化合物
叔丁基4-(吡啶-3-基)哌嗪-1-羧酸酯: 在合成生物活性分子中发挥着至关重要的作用。 例如,它在克唑替尼的生产中作为中间体,克唑替尼是一种用于癌症治疗的药物 .
安全性概况
除了生物活性外,安全性对于任何潜在的候选药物至关重要。 初步对人胚胎肾细胞(HEK-293)的细胞毒性评估表明该化合物对人体细胞无毒 。这种良好的安全性概况对于其潜在的临床应用至关重要。
有关更多详细信息,您可以参考上面引用的研究文章 。如果您有任何其他问题或需要更多见解,请随时提问!
作用机制
Target of Action
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate is a complex organic compound used as a chemical synthesis intermediate The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a chemical synthesis intermediate, it likely interacts with its targets to facilitate the synthesis of more complex compounds . The specifics of these interactions and the resulting changes are subject to further investigation.
Biochemical Pathways
As an intermediate in chemical synthesis, it may be involved in various pathways depending on the final compound being synthesized .
Result of Action
As a chemical synthesis intermediate, its primary role is likely in the formation of more complex compounds .
实验室实验的优点和局限性
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of potential applications in scientific research. However, Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate has some limitations, such as its potential toxicity and its lack of specificity for certain enzymes.
未来方向
There are several potential future directions for Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential for use in drug delivery systems. Additionally, further research into its potential toxicity and its potential for interactions with other molecules is warranted. Finally, additional studies into its potential for use in laboratory experiments and its potential for use in industrial applications are needed.
安全和危害
属性
IUPAC Name |
tert-butyl 4-pyridin-3-ylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-5-4-6-15-11-12/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHMIBDVBBRGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)
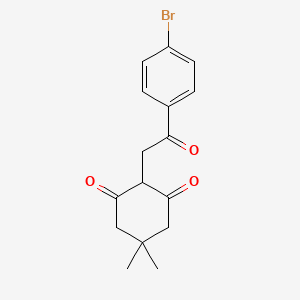
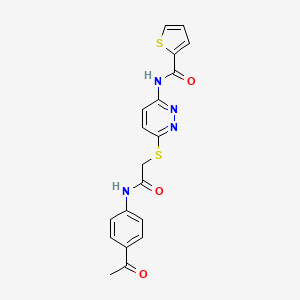

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)

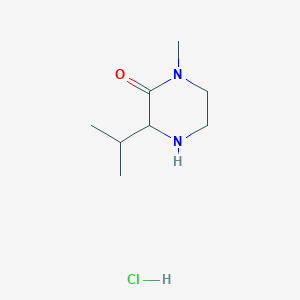
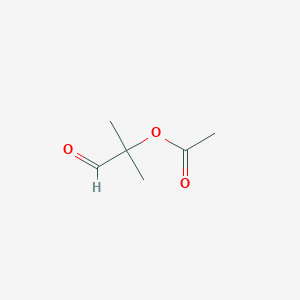
![N-(3-chloro-4-methylphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2459716.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2459719.png)
![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2459722.png)
![methyl (2-oxobenzo[cd]indol-1(2H)-yl)acetate](/img/structure/B2459723.png)
